![molecular formula C29H24N2O B14595135 N-[(1H-Indol-3-yl)(phenyl)methyl]-4-methyl-N-phenylbenzamide CAS No. 61123-46-4](/img/structure/B14595135.png)
N-[(1H-Indol-3-yl)(phenyl)methyl]-4-methyl-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1H-Indol-3-yl)(phenyl)methyl]-4-methyl-N-phenylbenzamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-Indol-3-yl)(phenyl)methyl]-4-methyl-N-phenylbenzamide typically involves the reaction of indole derivatives with benzamide derivatives under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . This method is known for its efficiency and high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(1H-Indol-3-yl)(phenyl)methyl]-4-methyl-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(1H-Indol-3-yl)(phenyl)methyl]-4-methyl-N-phenylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases such as cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of N-[(1H-Indol-3-yl)(phenyl)methyl]-4-methyl-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Serotonin: A neurotransmitter derived from tryptophan with an indole structure.
Uniqueness
N-[(1H-Indol-3-yl)(phenyl)methyl]-4-methyl-N-phenylbenzamide is unique due to its specific substitution pattern and the presence of both indole and benzamide moieties.
Eigenschaften
CAS-Nummer |
61123-46-4 |
|---|---|
Molekularformel |
C29H24N2O |
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
N-[1H-indol-3-yl(phenyl)methyl]-4-methyl-N-phenylbenzamide |
InChI |
InChI=1S/C29H24N2O/c1-21-16-18-23(19-17-21)29(32)31(24-12-6-3-7-13-24)28(22-10-4-2-5-11-22)26-20-30-27-15-9-8-14-25(26)27/h2-20,28,30H,1H3 |
InChI-Schlüssel |
IMSZPKMQMZISDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CNC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


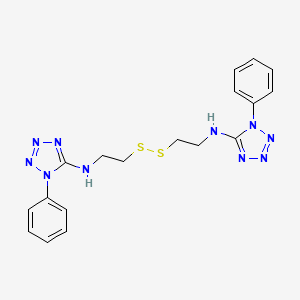
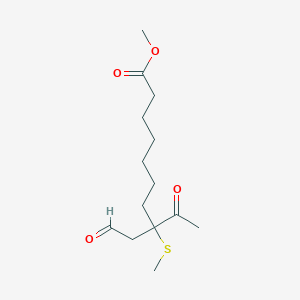
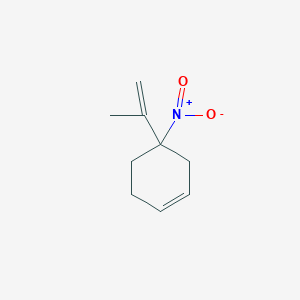
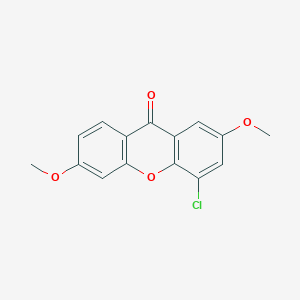
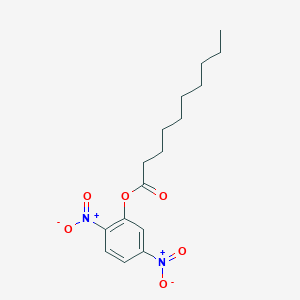
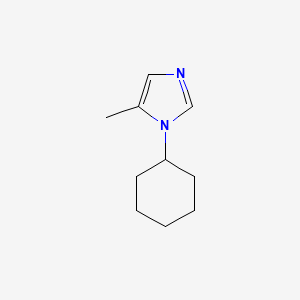
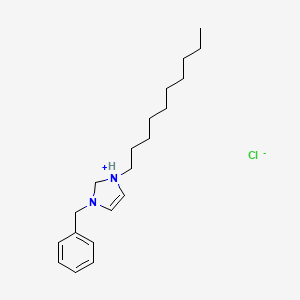
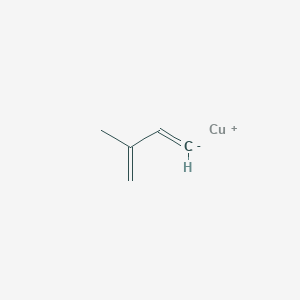
![1-[2-(Chloromethyl)cyclopentyl]-4-nitrobenzene](/img/structure/B14595095.png)
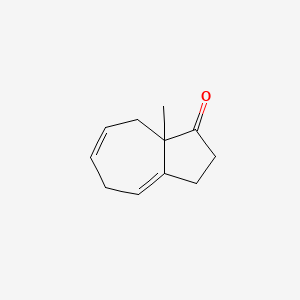
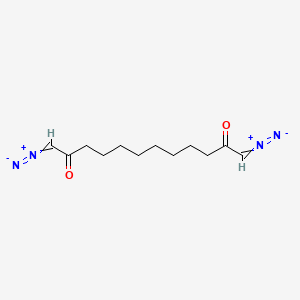
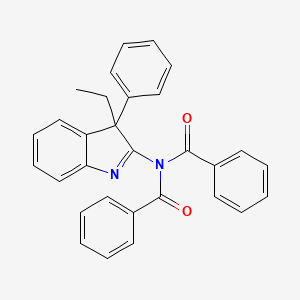

![Benzo[b]thiophene, 2,3-dihydro-2-methyl-6-nitro-, 1,1-dioxide](/img/structure/B14595138.png)
